molecular formula C12H7ClN2O B346107 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole CAS No. 92059-24-0

5-Chloro-2-pyridin-3-yl-1,3-benzoxazole

Cat. No.: B346107
CAS No.: 92059-24-0
M. Wt: 230.65g/mol
InChI Key: OXTDBAQSCKLANI-UHFFFAOYSA-N
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Description

5-Chloro-2-pyridin-3-yl-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with pyridine carboxylic acids or their derivatives. One common method involves the reaction of 2-aminophenol with 3-chloropyridine-2-carboxylic acid under acidic conditions to form the desired benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-pyridin-3-yl-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can produce oxides or amines, respectively .

Scientific Research Applications

5-Chloro-2-pyridin-3-yl-1,3-benzoxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole
  • 5-Fluoro-2-pyridin-3-yl-1,3-benzoxazole
  • 5-Methyl-2-pyridin-3-yl-1,3-benzoxazole

Uniqueness

5-Chloro-2-pyridin-3-yl-1,3-benzoxazole is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities .

Properties

IUPAC Name

5-chloro-2-pyridin-3-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-9-3-4-11-10(6-9)15-12(16-11)8-2-1-5-14-7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTDBAQSCKLANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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